

5,6-Dichloropyridazin-4-amine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5,6-Dichloropyridazin-4-amine

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An In-depth Technical Guide to 5,6-Dichloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

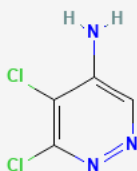
Abstract

This technical guide provides a comprehensive overview of **5,6-Dichloropyridazin-4-amine**, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores its potential, though currently undocumented, role in biological signaling pathways. The information is presented to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Chemical Structure and IUPAC Name

5,6-Dichloropyridazin-4-amine is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The core pyridazine ring is functionalized with two chlorine atoms at positions 5 and 6, and an amine group at position 4.

Chemical Structure:



IUPAC Name: **5,6-dichloropyridazin-4-amine**[\[1\]](#)

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical properties of **5,6-Dichloropyridazin-4-amine** is provided in the table below. These parameters are crucial for assessing its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ Cl ₂ N ₃	[1] [2]
Molecular Weight	163.99 g/mol	[2]
Appearance	White solid	[1]
Melting Point	150-151 °C	[3]
Boiling Point (Predicted)	301.8±37.0 °C	
Solubility	Slightly soluble in water.	
CAS Number	89180-50-7	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5,6-Dichloropyridazin-4-amine** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of the isomeric 4-amino-3,5-dichloropyridazine. The synthesis

generally involves the nucleophilic substitution of a chlorine atom on a polychlorinated pyridazine precursor with an amino group.

Representative Experimental Protocol (adapted from the synthesis of 4-amino-3,5-dichloropyridazine[3]):

Reaction: 3,4,5-Trichloropyridazine to 4-Amino-5,6-dichloropyridazine

Materials:

- 3,4,5-Trichloropyridazine
- Ethanol (dry)
- Ammonia gas
- Chloroform
- Water

Procedure:

- A solution of 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol is prepared in a sealed tube.
- The ethanolic solution is saturated with ammonia gas.
- The sealed tube is heated to a temperature of 120-130°C for a duration of five hours.
- After cooling, the reaction tube is carefully opened, and the reaction mixture is concentrated under reduced pressure.
- The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes.
- The chloroform solution is allowed to cool to ambient temperature, promoting the precipitation of the isomeric product, 4-amino-3,5-dichloropyridazine.

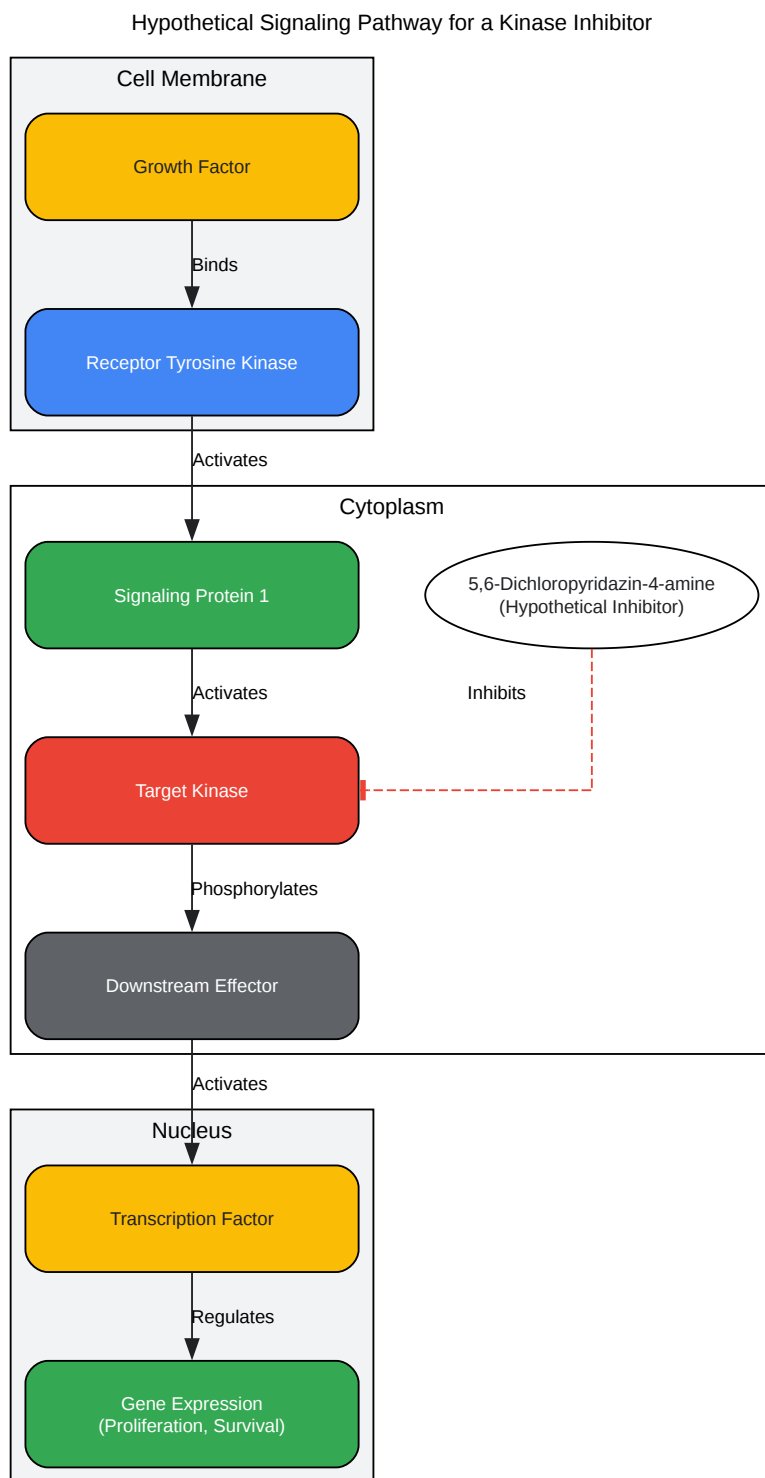
- The filtrate, containing the desired 4-amino-5,6-dichloropyridazine, is concentrated under reduced pressure.
- The residue is then recrystallized from water to yield the purified product.[3]

Expected Outcome: The procedure is expected to yield 4-amino-5,6-dichloropyridazine as a solid with a melting point of 150-151°C.[3]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the precise signaling pathways modulated by **5,6-Dichloropyridazin-4-amine**. However, the aminopyridazine and aminopyrimidine scaffolds are prevalent in a multitude of biologically active compounds, including kinase inhibitors. These compounds often exert their effects by competing with ATP for the binding site on the kinase enzyme, thereby inhibiting its catalytic activity.

Given the structural similarities to known kinase inhibitors, it is plausible that **5,6-Dichloropyridazin-4-amine** could function as an inhibitor of one or more protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could potentially act as a kinase inhibitor, leading to the downstream regulation of cellular processes such as proliferation and survival.



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Caption: Hypothetical kinase inhibition pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for **5,6-Dichloropyridazin-4-amine**. It serves as an illustrative example of a potential mechanism of action based on the chemical scaffold.

Conclusion

5,6-Dichloropyridazin-4-amine is a well-defined chemical entity with potential for further investigation in drug discovery and materials science. This guide provides foundational information regarding its structure, properties, and a plausible synthetic route. While its specific biological activities remain to be elucidated, its structural features suggest that it may be a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental studies are warranted to fully characterize its biological profile and unlock its potential applications.

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